molecular formula C14H17N3O4 B13576562 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylicacid

Cat. No.: B13576562
M. Wt: 291.30 g/mol
InChI Key: XKGNWKZBAAILLF-UHFFFAOYSA-N
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Description

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics. The tert-butoxycarbonyl (Boc) group is commonly used as a protecting group for amines in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridines via radical reactions. This can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . A convenient one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor provides 3-aroylimidazo[1,2-a]-N-heterocycles in good yields in the presence of potassium persulfate and a catalytic amount of iodine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents like potassium persulfate, and reducing agents. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives of the compound, while substitution reactions may result in substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of certain enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

The uniqueness of 2-({[(Tert-butoxy)carbonyl]amino}methyl)imidazo[1,2-a]pyridine-5-carboxylic acid lies in its tert-butoxycarbonyl (Boc) protecting group, which provides stability and allows for selective reactions. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C14H17N3O4

Molecular Weight

291.30 g/mol

IUPAC Name

2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]imidazo[1,2-a]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H17N3O4/c1-14(2,3)21-13(20)15-7-9-8-17-10(12(18)19)5-4-6-11(17)16-9/h4-6,8H,7H2,1-3H3,(H,15,20)(H,18,19)

InChI Key

XKGNWKZBAAILLF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CN2C(=N1)C=CC=C2C(=O)O

Origin of Product

United States

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